molecular formula C13H12N4O2S B15098454 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B15098454
M. Wt: 288.33 g/mol
InChI Key: OHHGSUSCJVUVJI-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a 3-methylphenyl group and at position 3 with a 4H-1,2,4-triazol-3-ylsulfanyl moiety. The pyrrolidine-2,5-dione scaffold is well-documented for its pharmacological versatility, particularly in anticonvulsant and antimicrobial applications .

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H12N4O2S/c1-8-3-2-4-9(5-8)17-11(18)6-10(12(17)19)20-13-14-7-15-16-13/h2-5,7,10H,6H2,1H3,(H,14,15,16)

InChI Key

OHHGSUSCJVUVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC=NN3

Origin of Product

United States

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the 4H-1,2,4-triazol-3-ylsulfanyl group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of this compound can be contextualized by comparing it to structurally related derivatives of pyrrolidine-2,5-dione. Key analogues include:

Compound Name Substituents (Position 1) Substituents (Position 3) Biological Activity (Target/IC50/ED50) Key Findings Reference
1-(4-Cl-phenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione 4-Cl-phenyl 4H-1,2,4-triazol-3-ylsulfanyl Antibacterial Higher antibacterial activity than 4-H and 4-Br analogues
1-(4-Acetylphenyl)-3-(4-Br-phenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy Anti-convulsant (GABA-transaminase) IC50 = 100.5 µM (vs. vigabatrin reference)
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives Varied (e.g., phenylpiperazine) Methylene or acetamide linkers Anticonvulsant ED50 = 62.14–153.25 mg/kg (MES/6 Hz tests); methylene linkers favored
1-(3-Nitrophenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione 3-Nitrophenyl 4H-1,2,4-triazol-3-ylsulfanyl Synthetic intermediate Melting point: 171–173°C; characterized via NMR/MS
Target Compound 3-Methylphenyl 4H-1,2,4-triazol-3-ylsulfanyl Not yet reported Predicted enhanced metabolic stability due to 3-methyl group

Key Observations:

Substituent Effects on Activity :

  • Antibacterial Activity : Para-substituted phenyl derivatives (e.g., 4-Cl, 4-Br) exhibit stronger antibacterial effects than meta-substituted analogues . The 3-methylphenyl group in the target compound may reduce antibacterial potency compared to para-substituted derivatives but could improve lipophilicity and CNS penetration.
  • Anticonvulsant Activity : Derivatives with methylene linkers (e.g., propyl) at position 3 show superior activity in maximal electroshock (MES) and 6 Hz seizure models compared to acetamide-linked analogues . The triazole-sulfanyl group in the target compound may mimic hydrogen-bonding interactions seen in methylene-linked derivatives.

The 4H-1,2,4-triazol-3-ylsulfanyl group’s electron-withdrawing properties may enhance stability against metabolic oxidation compared to aryloxy or acetamide substituents .

Synthetic Feasibility :

  • Analogues with nitro or acetyl substituents (e.g., 2a, 2b in ) require multi-step synthesis, whereas the target compound’s 3-methylphenyl group simplifies synthesis due to the commercial availability of 3-methylaniline precursors.

Biological Activity

1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4OS
  • Molecular Weight : 252.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole ring and the sulfanyl group suggests potential enzyme inhibition or receptor modulation.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known to interact with cytochrome P450 enzymes, affecting drug metabolism and synthesis of endogenous compounds .

Receptor Modulation

The compound's ability to bind to receptors can influence signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar triazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The biological activity extends to antimicrobial effects. Triazole compounds have been reported to exhibit antibacterial and antifungal activities. The presence of the sulfanyl group can enhance these properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that modifications in the phenyl group significantly enhanced anticancer activity. The compound demonstrated an IC50 value comparable to standard chemotherapeutics in vitro against HT29 colon cancer cells .

CompoundIC50 (µM)Cell Line
This compound15HT29
Doxorubicin10HT29

Study 2: Antimicrobial Assay

In a screening assay for antimicrobial activity, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Gram-positive bacteria. This activity was attributed to the triazole moiety's ability to interfere with bacterial enzyme systems essential for cell wall synthesis .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

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